Laccaic acid A

Descripción general

Descripción

El ácido laccaico A es un derivado natural de la antraquinona que se encuentra principalmente en la laca roja obtenida del insecto Kerria lacca . Es uno de los cinco ácidos laccaicos (A a E) y es conocido por su vibrante color rojo, que se ha utilizado históricamente como tinte para telas y alimentos .

Métodos De Preparación

El ácido laccaico A se extrae típicamente de la resina secretada por el insecto Kerria lacca. El proceso de extracción implica disolver la resina en un solvente adecuado, seguido de la purificación mediante técnicas cromatográficas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto mediante procesos avanzados de extracción y purificación .

Análisis De Reacciones Químicas

El ácido laccaico A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Laccaic acid A has been identified as a potent antimicrobial agent. Research indicates that it exhibits significant activity against various pathogenic microorganisms. In a study conducted by Dey and Ghosh, this compound was isolated from lac extracts and demonstrated strong antimicrobial activity through well diffusion assays, which measured the zone of inhibition against bacterial strains . The compound's efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital cellular functions.

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It has been shown to scavenge free radicals effectively, contributing to its potential health benefits. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results revealed that this compound possesses considerable reducing power, which is crucial for preventing oxidative stress-related diseases . This property makes it a valuable candidate for incorporation into dietary supplements and functional foods.

Cancer Therapeutics

This compound has emerged as a promising compound in cancer research due to its role as a direct inhibitor of DNA methyltransferase 1 (Dnmt1). This enzyme is implicated in the silencing of tumor suppressor genes through DNA methylation. A study demonstrated that this compound reactivates genes silenced by methylation in breast cancer cells (MCF-7) when used synergistically with 5-azacytidine, a known demethylating agent . This mechanism positions this compound as a potential therapeutic agent in epigenetic cancer treatment strategies.

Epigenetic Modulation

Beyond its role in cancer therapy, this compound has been shown to restore epigenetic alterations associated with metabolic disorders. Research involving C57BL/6J mice indicated that this compound could ameliorate insulin resistance induced by a high-fat diet by reversing epigenetic changes . This finding highlights its potential application in managing obesity-related conditions and metabolic syndromes.

Food Industry Applications

In the food industry, this compound is utilized as a natural dye due to its vibrant color properties. It is particularly effective as a coloring agent in various food products and has been evaluated for its safety as a food colorant . The compound's stability across different pH levels enhances its applicability in food formulations.

Environmental Applications

This compound also shows promise in environmental science, particularly in bioremediation processes. Its ability to interact with heavy metals and organic pollutants makes it a candidate for developing eco-friendly remediation strategies . Studies have indicated that laccaic acid can chelate heavy metals, thereby facilitating their removal from contaminated environments.

Comprehensive Data Tables

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against various bacterial strains using agar well diffusion methods. Results indicated substantial zones of inhibition, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing natural preservatives for food products.

Case Study 2: Cancer Treatment Research

Research conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to the re-expression of several tumor suppressor genes previously silenced by methylation. This study underscores the compound's potential as an adjunct therapy in cancer treatment protocols.

Case Study 3: Food Coloring Application

In an evaluation of natural food colorants, this compound was incorporated into jelly formulations, demonstrating stability and safety across varying pH levels. Consumer acceptance tests indicated favorable responses to products colored with laccaic acid compared to synthetic dyes.

Mecanismo De Acción

El ácido laccaico A ejerce sus efectos principalmente a través de su interacción con la metiltransferasa 1 de ADN (Dnmt1), una enzima clave involucrada en la metilación del ADN . Al inhibir Dnmt1, el ácido laccaico A puede alterar la expresión de los genes metilados, lo que tiene aplicaciones terapéuticas potenciales en el tratamiento del cáncer .

Comparación Con Compuestos Similares

El ácido laccaico A es similar a otros derivados de la antraquinona como el ácido carmínico y el ácido quermésico . es único en su estructura molecular específica y en su capacidad de inhibir la metiltransferasa 1 de ADN . Otros compuestos similares incluyen los ácidos laccaicos B, C, D y E, que difieren en sus grupos funcionales específicos y estructuras moleculares .

Actividad Biológica

Laccaic acid A (LCA) is a natural compound derived from the resin of the lac insect (Laccifer lacca), known for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

This compound functions primarily as a DNA-competitive inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme crucial for maintaining DNA methylation patterns. This inhibition leads to the reactivation of genes silenced by aberrant methylation, which is often associated with various cancers.

- Direct Inhibition : LCA has been shown to inhibit Dnmt1 directly, with a submicromolar value, indicating strong binding affinity. This competitive inhibition occurs in vitro and alters the expression of methylated genes in breast cancer cells (MCF-7) synergistically with other demethylating agents like 5-azacytidine .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- Inhibition of Cancer Cell Proliferation : Research indicates that LCA can significantly inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and leukemia cells. The compound's ability to reverse gene silencing through Dnmt1 inhibition suggests its potential as a therapeutic agent in cancer treatment .

- Synergistic Effects : When combined with 5-azacytidine, LCA enhances the reactivation of tumor suppressor genes that are typically silenced in cancerous cells, demonstrating its potential utility in combination therapies .

Antimicrobial and Antioxidant Properties

This compound also exhibits notable antimicrobial and antioxidant activities:

- Antimicrobial Activity : Studies have shown that LCA possesses significant antimicrobial properties against various pathogens. It has been identified as a potent agent against bacteria and fungi, making it valuable in food preservation and medical applications .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities through various assays, including DPPH scavenging activity and reducing power tests. These properties suggest that LCA could play a role in preventing oxidative stress-related diseases .

Data Tables

Below are summarized findings from key studies on the biological activity of this compound.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant re-expression of genes silenced by methylation. The combination therapy with 5-azacytidine showed enhanced effects compared to individual treatments, indicating a promising avenue for future research into combination therapies for breast cancer .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against common bacterial strains. Results indicated a strong inhibitory effect, suggesting its potential application as a natural preservative in food products and as an alternative to synthetic antimicrobial agents .

Propiedades

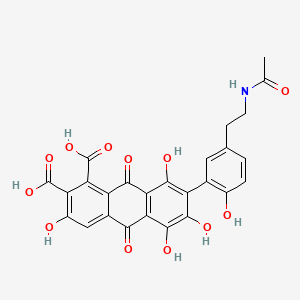

IUPAC Name |

7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO12/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLWXZNPOVMUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936173 | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15979-35-8 | |

| Record name | Laccaic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15979-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laccaic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015979358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6,8-Tetrahydroxy-7-(2-hydroxy-5-{2-[(1-hydroxyethylidene)amino]ethyl}phenyl)-9,10-dioxo-9,10-dihydroanthracene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.